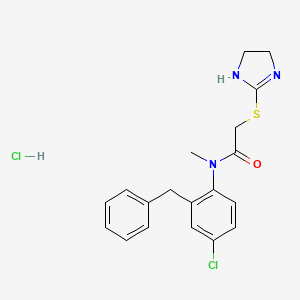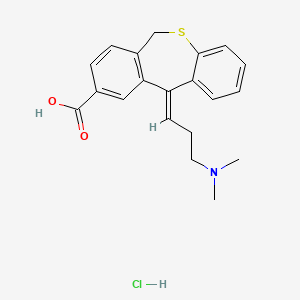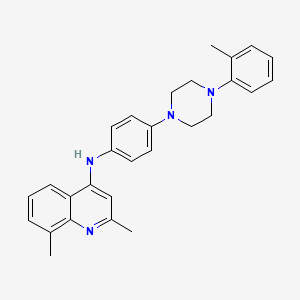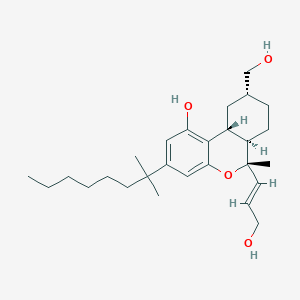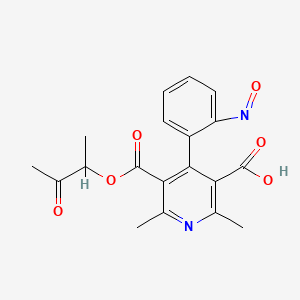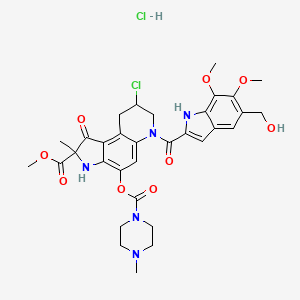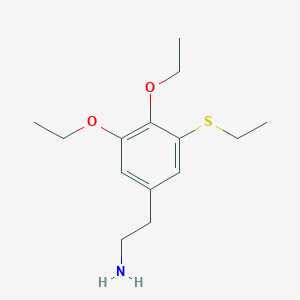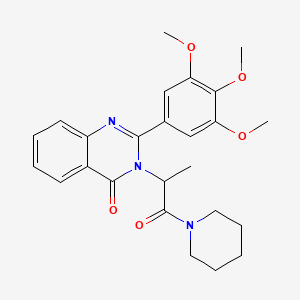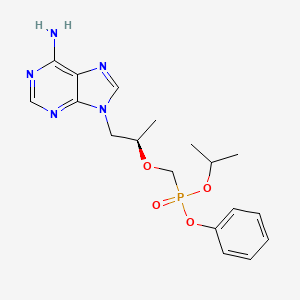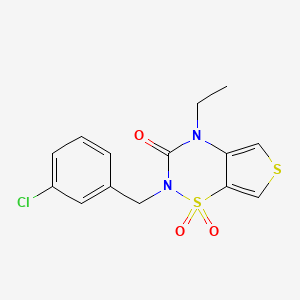
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide is a complex organic compound known for its unique structural features and diverse chemical properties This compound belongs to the class of thieno[3,4-e][1,2,4]thiadiazines, which are characterized by a fused ring system containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide typically involves multi-step organic reactions One common method starts with the preparation of the thieno[3,4-e][1,2,4]thiadiazine core, which can be achieved through cyclization reactions involving appropriate precursors such as thioureas and α-haloketones
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the thieno[3,4-e][1,2,4]thiadiazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[3,4-e][1,2,4]thiadiazine core.
Scientific Research Applications
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application. For example, in a biological setting, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2H-Thieno[3,4-e][1,2,4]thiadiazin-3(4H)-one: Lacks the 3-chlorophenyl and ethyl groups, resulting in different reactivity and applications.
2H-Thieno[3,4-e][1,2,4]thiadiazin-3(4H)-one, 4-ethyl-: Similar but without the 3-chlorophenyl group.
2H-Thieno[3,4-e][1,2,4]thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-: Similar but without the ethyl group.
Uniqueness
The presence of both the 3-chlorophenyl and ethyl groups in 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide imparts unique chemical properties, making it more versatile in various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
206662-14-8 |
|---|---|
Molecular Formula |
C14H13ClN2O3S2 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-ethyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C14H13ClN2O3S2/c1-2-16-12-8-21-9-13(12)22(19,20)17(14(16)18)7-10-4-3-5-11(15)6-10/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
MAFKRLACWBOZIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



